Critical Evidence Gap Acknowledgment: Absence of Published Head-to-Head Quantitative Pharmacological Data for This Exact Congener
An exhaustive search of primary research publications, patents, and authoritative databases (PubChem, ChEMBL, Guide to Pharmacology, Probes & Drugs, ChemSpider, KEGG) as of 2026-04-26 confirms that no head-to-head quantitative pharmacological comparison exists in the public domain for 1-(2-Phenylphenyl)propan-1-amine hydrochloride (CAS 2219369-40-9) against any named comparator. The compound is not indexed in PubChem with bioassay data, nor is it listed in the major pharmacological databases. The parent class of biphenyl-2-yl alkylamines is described in expired patents US4277471A and EP0015776B1 as possessing antiarrhythmic activity demonstrated in ouabain-induced arrhythmia in mongrel dogs, with conversion to normal sinus rhythm at infusion rates of 200–500 µg/kg/min [1]. However, these patents disclose biological data only at the class level and do not report isolated data for the specific compound where the amine is positioned at the benzylic carbon of the propyl chain. Therefore, any claim of quantitative differentiation for this exact compound must currently be derived through class-level inference and physicochemical comparison rather than direct assay data. This constitutes a material procurement risk that must be factored into experimental design.
| Evidence Dimension | Availability of compound-specific pharmacological data in public databases |
|---|---|
| Target Compound Data | No quantitative pharmacological data available in any public database (PubChem, ChEMBL, Guide to Pharmacology, Probes & Drugs) as of 2026-04-26 |
| Comparator Or Baseline | Closest in-class compounds documented in US4277471A: biphenyl-2-yl propylamine derivatives (general formula) with antiarrhythmic activity demonstrated in vivo |
| Quantified Difference | Quantitative comparison not possible due to absence of target compound data; class-level antiarrhythmic potency range inferred from patent: effective dose 0.1–50 mg/kg in dogs |
| Conditions | Ouabain-induced arrhythmia model in anesthetized mongrel dogs; continuous ECG monitoring; infusion rate escalation from 200 to 500 µg/kg/min |
Why This Matters
Scientific procurement decisions require acknowledgment of this evidence gap; the compound may possess antiarrhythmic activity based on its membership in the patented biphenyl-2-yl alkylamine class, but the absence of congener-specific quantitative data introduces significant uncertainty that must be mitigated through in-house validation assays.
- [1] Eli Lilly and Company. (1982). US4277471A: 1,1-Biphenyl-2-yl alkylamines, formulations and antiarrhythmic treatment. United States Patent and Trademark Office. View Source
